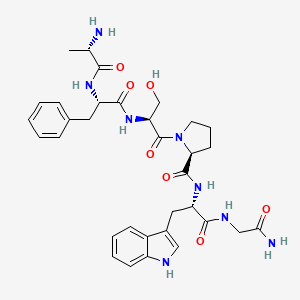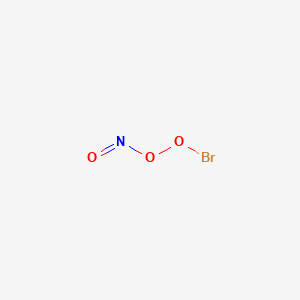
N-Acetyl-L-tryptophyl-L-alanylglycylglycyl-L-lysyl-L-alaninamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyl-L-tryptophyl-L-alanylglycylglycyl-L-lysyl-L-alaninamide is a complex peptide compound with a specific sequence of amino acids. This compound is known for its potential applications in various fields, including chemistry, biology, and medicine. It is composed of a sequence of amino acids, each contributing to its unique properties and functions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-L-tryptophyl-L-alanylglycylglycyl-L-lysyl-L-alaninamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling of the next amino acid: The next protected amino acid is added to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for higher yields and purity, often incorporating automated synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-L-tryptophyl-L-alanylglycylglycyl-L-lysyl-L-alaninamide can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the tryptophan residue, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the peptide bonds or specific amino acid residues.
Substitution: Amino acid residues can be substituted with other functional groups to alter the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.
Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride.
Substitution: Various reagents depending on the desired substitution, such as acylating agents for acetylation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized tryptophan derivatives, while reduction can lead to modified peptide bonds.
Scientific Research Applications
N-Acetyl-L-tryptophyl-L-alanylglycylglycyl-L-lysyl-L-alaninamide has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular processes and interactions with proteins.
Medicine: Explored for its potential therapeutic effects, including radioprotective properties.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-Acetyl-L-tryptophyl-L-alanylglycylglycyl-L-lysyl-L-alaninamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to modulate oxidative stress and mitochondrial membrane integrity, providing protection against radiation-induced apoptosis . The compound enhances antioxidant enzyme activities and protects DNA from damage, contributing to its radioprotective effects.
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-L-tryptophan: Known for its neuroprotective and anti-inflammatory properties.
N-Acetyl-L-alanine: Used in various biochemical studies and applications.
N-Acetyl-L-lysine: Investigated for its role in protein acetylation and cellular functions.
Uniqueness
N-Acetyl-L-tryptophyl-L-alanylglycylglycyl-L-lysyl-L-alaninamide is unique due to its specific sequence of amino acids, which imparts distinct properties and functions. Its ability to modulate oxidative stress and protect against radiation-induced damage sets it apart from other similar compounds.
Properties
CAS No. |
189232-63-1 |
|---|---|
Molecular Formula |
C29H43N9O7 |
Molecular Weight |
629.7 g/mol |
IUPAC Name |
(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]acetyl]amino]acetyl]amino]-6-amino-N-[(2S)-1-amino-1-oxopropan-2-yl]hexanamide |
InChI |
InChI=1S/C29H43N9O7/c1-16(26(31)42)35-28(44)22(10-6-7-11-30)38-25(41)15-33-24(40)14-34-27(43)17(2)36-29(45)23(37-18(3)39)12-19-13-32-21-9-5-4-8-20(19)21/h4-5,8-9,13,16-17,22-23,32H,6-7,10-12,14-15,30H2,1-3H3,(H2,31,42)(H,33,40)(H,34,43)(H,35,44)(H,36,45)(H,37,39)(H,38,41)/t16-,17-,22-,23-/m0/s1 |
InChI Key |
XLBJEPZTWFJBDW-DODAUVCRSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)C |
Canonical SMILES |
CC(C(=O)N)NC(=O)C(CCCCN)NC(=O)CNC(=O)CNC(=O)C(C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-Hydroxy-3,5-bis(hydroxymethyl)phenyl]formamide](/img/structure/B14242055.png)
![5,8-Methanoimidazo[1,5-A]pyrazine](/img/structure/B14242062.png)
![acetic acid;(1S,2S,4S,5R)-bicyclo[2.2.1]heptane-2,5-diol](/img/structure/B14242063.png)
![Spiro[bicyclo[4.1.0]hepta-2,4-diene-7,2'-[1,3]dioxolane]](/img/structure/B14242070.png)
![Ethanol, 2-[[5-(phenylethynyl)-4-pyrimidinyl]amino]-](/img/structure/B14242075.png)
![2-[4-(1-Methylbenzimidazol-2-yl)-1,4-dihydroquinolin-3-yl]quinoline](/img/structure/B14242078.png)



![1(2H)-Naphthalenone, 2-[(3-bromophenyl)methylene]-3,4-dihydro-](/img/structure/B14242095.png)


![3-[2-(1H-Indol-3-yl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14242110.png)

